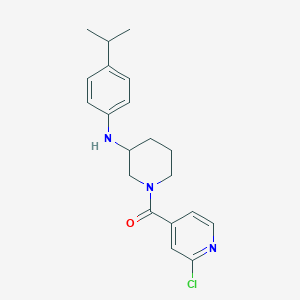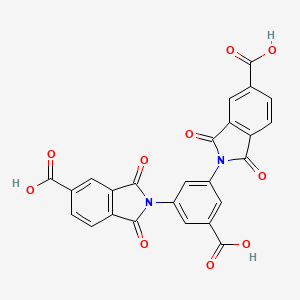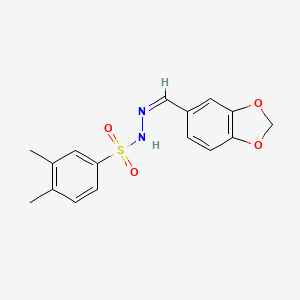
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as JNJ-31020028, is a novel small molecule antagonist of the human orexin-2 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, arousal, and appetite. The orexin-2 receptor is predominantly expressed in the central nervous system and is involved in the regulation of sleep-wake cycles, energy balance, and reward behavior. JNJ-31020028 has been shown to selectively block the orexin-2 receptor, making it a potential therapeutic target for the treatment of sleep disorders, obesity, and addiction.
作用机制
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine selectively blocks the orexin-2 receptor, which is predominantly expressed in the central nervous system. Orexin-2 receptor activation has been shown to increase wakefulness and arousal, while orexin-1 receptor activation has been shown to promote feeding behavior. This compound does not affect the orexin-1 receptor, making it a selective antagonist of the orexin-2 receptor. By blocking the orexin-2 receptor, this compound reduces wakefulness and arousal, which may improve sleep quality and reduce drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce wakefulness and increase sleep duration without affecting the sleep architecture. This compound has also been shown to reduce food intake and body weight in obese rats. Additionally, this compound has been shown to reduce drug-seeking behavior in rats.
实验室实验的优点和局限性
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is its selectivity for the orexin-2 receptor, which allows for the specific targeting of this receptor without affecting other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. One limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical trials. Another limitation is the potential for off-target effects, which may affect the interpretation of the results.
未来方向
There are several future directions for the study of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One direction is the further characterization of its effects on sleep and wakefulness in animal models. Another direction is the study of its effects on appetite and energy balance in humans. Additionally, the potential use of this compound in the treatment of addiction warrants further investigation. Furthermore, the development of more selective and potent orexin-2 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of sleep disorders, obesity, and addiction.
合成方法
The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine was first reported by researchers at Janssen Research & Development. The synthesis involves several steps, including the condensation of 2-chloronicotinic acid with 4-isopropylaniline to form the corresponding amide, which is then reduced to the amine using lithium aluminum hydride. The amine is then reacted with 3-piperidinone to form the final product, this compound.
科学研究应用
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to improve sleep quality and increase sleep duration without affecting the sleep architecture. This compound has also been shown to reduce food intake and body weight in obese rats, suggesting its potential use in the treatment of obesity. Additionally, this compound has been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of addiction.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-14(2)15-5-7-17(8-6-15)23-18-4-3-11-24(13-18)20(25)16-9-10-22-19(21)12-16/h5-10,12,14,18,23H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQURQGWNNWEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(mesityloxy)pentyl]-1H-imidazole](/img/structure/B4963131.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4963137.png)
![5-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963149.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B4963157.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4963165.png)
![2-[(3-bromobenzyl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B4963171.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4963178.png)
![N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B4963185.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)
![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)
![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
